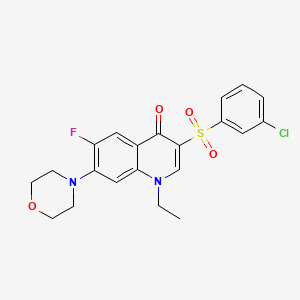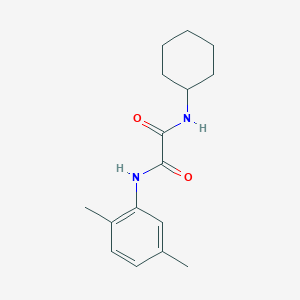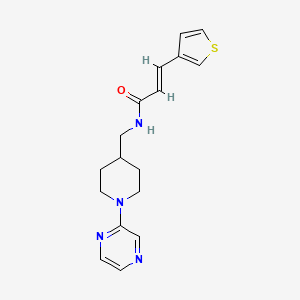
3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound with a complex structure It features a quinoline core substituted with various functional groups, including a chlorophenylsulfonyl group, an ethyl group, a fluoro group, and a morpholino group
Métodos De Preparación
The synthesis of 3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through a condensation reaction between an aniline derivative and a β-ketoester.
Introduction of the sulfonyl group: The chlorophenylsulfonyl group can be introduced via a sulfonylation reaction using chlorosulfonic acid or a sulfonyl chloride derivative.
Morpholino substitution: The morpholino group can be introduced through a nucleophilic substitution reaction using morpholine.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide.
Industrial production methods may involve optimizing these steps for higher yields and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce the quinoline core or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylsulfonyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can cleave certain functional groups, leading to the formation of simpler derivatives.
Aplicaciones Científicas De Investigación
3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study cellular processes and pathways, particularly those involving sulfonyl and quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity. The presence of the sulfonyl group allows for strong interactions with protein active sites, while the quinoline core can intercalate with nucleic acids. The fluoro and morpholino groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one include:
3-((3-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one: Lacks the morpholino group, which may affect its binding properties and biological activity.
3-((3-chlorophenyl)sulfonyl)-1-ethyl-7-morpholinoquinolin-4(1H)-one: Lacks the fluoro group, which may reduce its binding affinity and specificity.
This compound derivatives: Various derivatives with different substituents on the quinoline core or the phenyl ring, which can alter their chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O4S/c1-2-24-13-20(30(27,28)15-5-3-4-14(22)10-15)21(26)16-11-17(23)19(12-18(16)24)25-6-8-29-9-7-25/h3-5,10-13H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGYQSREKDUBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2797457.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2797458.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B2797459.png)
![1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2797460.png)
![[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2797461.png)
![N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2797463.png)
![2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2797465.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide](/img/structure/B2797467.png)
![(2Z)-3-[(3,5-dimethoxyphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2797469.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/new.no-structure.jpg)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797477.png)

